molecular formula C14H10F2O B12316952 1,2-Bis(2-fluorophenyl)ethan-1-one

1,2-Bis(2-fluorophenyl)ethan-1-one

Cat. No.: B12316952
M. Wt: 232.22 g/mol
InChI Key: UCZXYIBYHOTMOK-UHFFFAOYSA-N
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Description

It is a colorless, water-insoluble crystalline substance primarily used as an intermediate in the production of pharmaceuticals, agrochemicals, and flavors. The compound has a molecular formula of C14H10F2O and a molecular weight of 232.23 g/mol .

Preparation Methods

1,2-Bis(2-fluorophenyl)ethan-1-one can be synthesized from 2-fluorobenzaldehyde through a series of chemical reactions. One common method involves the condensation of 2-fluorobenzaldehyde with another fluorinated benzaldehyde derivative under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

1,2-Bis(2-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

1,2-Bis(2-fluorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of other organic compounds, serving as an intermediate in various chemical reactions.

    Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties, including its role in drug development and pharmaceutical formulations.

    Industry: The compound is utilized in the production of agrochemicals and flavors, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . Its fluorinated structure allows it to interact with biological membranes and proteins, influencing their function and stability .

Comparison with Similar Compounds

1,2-Bis(2-fluorophenyl)ethan-1-one can be compared with other similar compounds, such as:

    2-Bromo-1-(2-fluorophenyl)ethan-1-one: This compound has a similar structure but contains a bromine atom instead of a second fluorine atom.

    1,2-Bis(4-fluorophenyl)ethanone: This compound has fluorine atoms in the para position instead of the ortho position, leading to different chemical properties and reactivity.

    2-Amino-5-fluoroacetophenone: This compound contains an amino group and a fluorine atom, making it useful in different biochemical applications.

This compound is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C14H10F2O

Molecular Weight

232.22 g/mol

IUPAC Name

1,2-bis(2-fluorophenyl)ethanone

InChI

InChI=1S/C14H10F2O/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9H2

InChI Key

UCZXYIBYHOTMOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2F)F

Origin of Product

United States

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